molecular formula C6H5Cl2N3O B2968890 2-Chloro-N-(4-chloropyrimidin-2-yl)acetamide CAS No. 1501083-77-7

2-Chloro-N-(4-chloropyrimidin-2-yl)acetamide

Cat. No. B2968890
CAS RN: 1501083-77-7
M. Wt: 206.03
InChI Key: RIGKXCWQEBLQIP-UHFFFAOYSA-N
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Description

“2-Chloro-N-(4-chloropyrimidin-2-yl)acetamide” is a chemical compound with the CAS Number: 1501083-77-7 . It has a molecular weight of 206.03 and its IUPAC name is this compound . It is in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5Cl2N3O/c7-3-5(12)11-6-9-2-1-4(8)10-6/h1-2H,3H2,(H,9,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a powder . It is stored at a temperature of 4°C .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds structurally related to 2-Chloro-N-(4-chloropyrimidin-2-yl)acetamide, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has revealed insights into their crystal structures. These studies highlight the compounds' folded conformations and intramolecular hydrogen bonding, which stabilize their structures. This detailed structural information can be crucial for understanding the reactivity and interaction capabilities of related compounds (Subasri et al., 2016) (Subasri et al., 2017).

Synthesis and Bioactivity

Radioligand Development for PET Imaging

In the context of positron emission tomography (PET) imaging, derivatives of pyrazolo[1,5-a]pyrimidineacetamides, similar in structural motifs to this compound, have been developed as selective ligands for the translocator protein (18 kDa). This highlights the compound's relevance in developing diagnostic tools for neurological and inflammatory conditions (Dollé et al., 2008).

Synthetic Methodology and Chemical Reactivity

The use of 2-Chloro-N-phenylacetamide and related compounds as building blocks for the synthesis of thiazolo[3,2-a]pyrimidinone derivatives underscores the versatility of these compounds in organic synthesis. Such methodologies enable the production of complex heterocyclic structures, which could have various biological activities (Janardhan et al., 2014).

Anticonvulsant Activity

Derivatives of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides, closely related to the compound of interest, have been synthesized and evaluated for their anticonvulsant properties. This research indicates the potential therapeutic applications of these compounds in treating seizure disorders (Severina et al., 2020).

properties

IUPAC Name

2-chloro-N-(4-chloropyrimidin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3O/c7-3-5(12)11-6-9-2-1-4(8)10-6/h1-2H,3H2,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGKXCWQEBLQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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